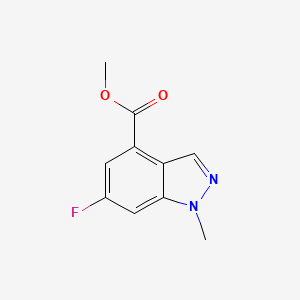
2-tert-Butyl-1,4-dihydroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1,4-dihydroquinazolin-4-ol is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can have different functional groups attached, depending on the reagents used.
Scientific Research Applications
2-tert-Butyl-1,4-dihydroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-1,4-dihydroquinazolin-4-one
- 2-tert-Butyl-3-methyl-1,4-dihydroquinazolin-4-one
- 2-tert-Butyl-4-oxo-1,4-dihydroquinazolin-3-yl
Uniqueness
2-tert-Butyl-1,4-dihydroquinazolin-4-ol is unique due to its specific structure, which includes a tert-butyl group and a hydroxyl group at the 4-position. This unique structure can influence its reactivity and the types of derivatives that can be synthesized from it .
Properties
CAS No. |
646068-66-8 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-tert-butyl-1,4-dihydroquinazolin-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7,10,15H,1-3H3,(H,13,14) |
InChI Key |
IZHXWYKZTCRXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

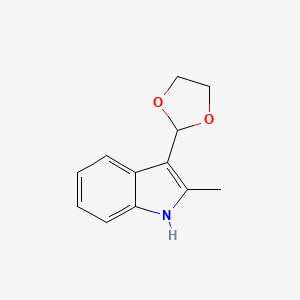
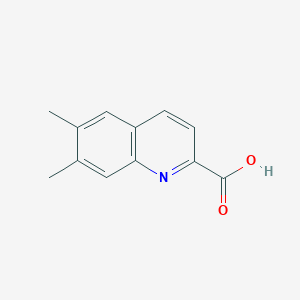
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
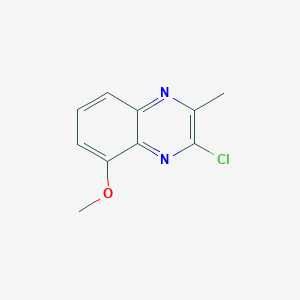
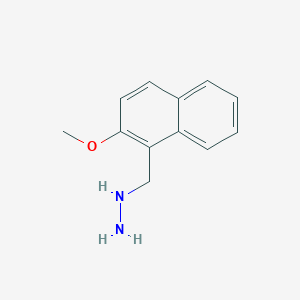
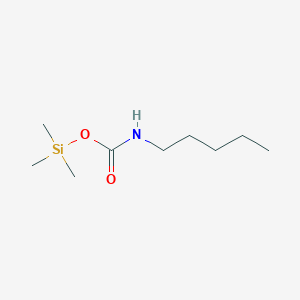
![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)


